molecular formula C16H19ClN4O B15120532 4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine

4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine

Cat. No.: B15120532
M. Wt: 318.80 g/mol
InChI Key: JJEQMQVIIJVACR-UHFFFAOYSA-N
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Description

4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties positively. This compound is of interest in medicinal chemistry for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like methanol or chloroform and bases such as potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often include multi-step synthesis with intermediate purification steps to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and neuroprotective properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine is unique due to its specific combination of the piperazine and pyrimidine rings, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C16H19ClN4O

Molecular Weight

318.80 g/mol

IUPAC Name

4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine

InChI

InChI=1S/C16H19ClN4O/c1-22-16-10-15(18-12-19-16)21-8-6-20(7-9-21)11-13-4-2-3-5-14(13)17/h2-5,10,12H,6-9,11H2,1H3

InChI Key

JJEQMQVIIJVACR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)CC3=CC=CC=C3Cl

Origin of Product

United States

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